ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Overview
Description
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H18BrNO3 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.04701 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications and Heterocyclic Chemistry
Chemical Synthesis and Molecular Structure : Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their versatility in creating complex molecular structures. These compounds often exhibit interesting crystalline properties and molecular conformations, contributing to the understanding of chemical bonding and intermolecular interactions (Pandian et al., 2014).
Photophysical Properties : Research into the photophysical properties of derivatives of this compound has led to insights into their potential applications in materials science, particularly in light-emitting devices and probes. The study of their absorption and fluorescence spectra can inform the design of compounds with specific optical characteristics (Alsharif et al., 2018).
Antimicrobial Activities : Some derivatives have been evaluated for their antimicrobial activities, offering a potential avenue for the development of new antimicrobial agents. These studies contribute to the broader search for novel compounds that can address the growing challenge of antibiotic resistance (Wardkhan et al., 2008).
Heterocyclic Synthesis : The compound serves as a precursor in the synthesis of various heterocyclic structures, demonstrating its utility in expanding the diversity of heterocyclic compounds. This is crucial for drug discovery and development, as heterocycles are a common motif in many pharmaceuticals (Sal’nikova et al., 2019).
Properties
IUPAC Name |
ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c1-3-27-22(26)17-12(2)24-20-13-8-4-5-9-14(13)21(25)19(20)18(17)15-10-6-7-11-16(15)23/h4-11,18,24H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABQMIHRDXSANW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)C4=CC=CC=C42)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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